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Compound of Interest

Compound Name: Lly-507

Cat. No.: B15584660 Get Quote

An objective analysis of the experimental data on the SMYD2 inhibitor, LLY-507, across

different research laboratories.

LLY-507 is a potent and selective small molecule inhibitor of the protein-lysine

methyltransferase SMYD2.[1][2][3] Originally developed by scientists at Eli Lilly and Company

in collaboration with the Structural Genomics Consortium, LLY-507 has been utilized as a

chemical probe to investigate the biological functions of SMYD2, particularly in the context of

cancer.[1][2][3] This guide provides a comparative analysis of the reported effects of LLY-507
from the foundational research and subsequent independent studies, with a focus on the

reproducibility of its biological activities.

In Vitro Efficacy: Inhibition of SMYD2-Mediated p53
Methylation
A primary mechanism of action reported for LLY-507 is the inhibition of SMYD2-mediated

monomethylation of the tumor suppressor protein p53 at lysine 370 (p53K370me1).[2][4] The

original study by Nguyen et al. demonstrated this effect in several cell lines using various

methods. Subsequent research in other laboratories has independently validated this activity.
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Cell Line Assay Type IC50 (µM) Research Lab

HEK293 (transiently

transfected)
Western Blot < 1

Eli Lilly and

Company[4]

U2OS (transfected) Cell-based ELISA 0.6
Eli Lilly and

Company[4]

KYSE-150 (stably

expressing SMYD2)
Sandwich ELISA 0.6

Eli Lilly and

Company[4]

Anti-proliferative Effects of LLY-507 Across Various
Cancer Cell Lines
LLY-507 has been shown to inhibit the proliferation of a range of cancer cell lines, an effect that

has been investigated by multiple research groups. The half-maximal inhibitory concentrations

(IC50) for cell viability are summarized below, providing a basis for comparing the compound's

potency across different cancer types and laboratories.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4447944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4447944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4447944/
https://www.benchchem.com/product/b15584660?utm_src=pdf-body
https://www.benchchem.com/product/b15584660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Assay
Duration

IC50 (µM) Research Lab

KYSE-150

Esophageal

Squamous Cell

Carcinoma

3-4 days 1.5
Eli Lilly and

Company[5]

KYSE-150

Esophageal

Squamous Cell

Carcinoma

7 days 0.3
Eli Lilly and

Company[5]

KYSE-450

Esophageal

Squamous Cell

Carcinoma

3-4 days ~3.5
Eli Lilly and

Company[5]

KYSE-450

Esophageal

Squamous Cell

Carcinoma

7 days ~1.8
Eli Lilly and

Company[5]

HepG2
Hepatocellular

Carcinoma
3-4 days ~3.5

Eli Lilly and

Company[5]

HepG2
Hepatocellular

Carcinoma
7 days ~3.2

Eli Lilly and

Company[5]

Huh7
Hepatocellular

Carcinoma
3-4 days ~4

Eli Lilly and

Company[5]

Huh7
Hepatocellular

Carcinoma
7 days ~3

Eli Lilly and

Company[5]

MCF7 Breast Cancer 3-4 days ~6
Eli Lilly and

Company[5]

MCF7 Breast Cancer 7 days ~3
Eli Lilly and

Company[5]

MDA-MB-231 Breast Cancer 3-4 days ~4
Eli Lilly and

Company[5]

MDA-MB-231 Breast Cancer 7 days <1
Eli Lilly and

Company[5]
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A549
Non-Small Cell

Lung Cancer
48 hours 2.13 (µg/mL)

Government

College

University,

Faisalabad[6]

A549
Non-Small Cell

Lung Cancer
72 hours 0.71 (µg/mL)

Government

College

University,

Faisalabad[6]

High-Grade

Serous Ovarian

Carcinoma Cell

Lines

Ovarian Cancer Not Specified 1.77 - 2.90
The University of

Tokyo[7]

Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are

representative protocols for key experiments cited in this guide.

Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the

number of viable cells in culture based on the quantification of ATP.[5][7][8]

Cell Seeding: Plate cells in an opaque-walled multiwell plate at a predetermined density and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of LLY-507 or a vehicle control

(e.g., DMSO) and incubate for the desired duration (e.g., 3, 4, or 7 days).

Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the

lyophilized Substrate to form the CellTiter-Glo® Reagent.[1] Allow the multiwell plates to

equilibrate to room temperature for approximately 30 minutes.[1][8]

Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell

culture medium in each well.[7][8]
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Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis, followed by a 10-minute incubation at room temperature to stabilize the

luminescent signal.[1][7][8]

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional

to the amount of ATP and, therefore, the number of viable cells.

Western Blot for p53 Methylation
Western blotting is a standard technique to detect specific proteins and their post-translational

modifications.[9][10]

Cell Lysis: After treatment with LLY-507, wash the cells with ice-cold PBS and lyse them in a

suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

[11][12]

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method such as the BCA assay.[11][12]

SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size

using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or

nitrocellulose membrane.[11][12]

Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1

hour at room temperature.[12]

Incubate the membrane with a primary antibody specific for monomethylated p53 at lysine

370 overnight at 4°C.[12][13]

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.[12][13]

Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL)

substrate and detect the signal using an imaging system.[12] The band intensity
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corresponding to methylated p53 can be quantified and normalized to a loading control like

total p53 or β-actin.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway involving LLY-507 and a typical experimental workflow for its evaluation.

LLY-507 SMYD2 p53
Methylation

p53-K370me1
(Inactive)

Apoptosis
Induces

Click to download full resolution via product page

LLY-507 inhibits SMYD2-mediated p53 methylation, promoting apoptosis.
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A typical workflow for evaluating the in vitro effects of LLY-507.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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